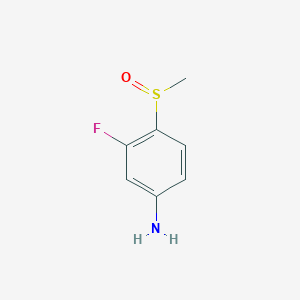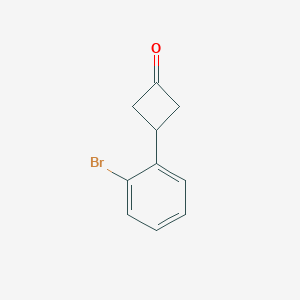
3-(2-Bromophenyl)cyclobutan-1-one
説明
“3-(2-Bromophenyl)cyclobutan-1-one” is a chemical compound with the molecular formula C10H9BrO . It has a molecular weight of 225.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-(2-Bromophenyl)cyclobutan-1-one” is 1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“3-(2-Bromophenyl)cyclobutan-1-one” is a solid compound . Other physical and chemical properties like melting point, boiling point, and density are not available in the current data.科学的研究の応用
Palladium-Catalyzed Carbon-Carbon Bond Formation
3-(2-Bromophenyl)cyclobutan-1-one has been utilized in palladium-catalyzed carbon-carbon bond formation. This process involves the cleavage and formation of carbon-carbon bonds, leading to the production of arylated benzolactones with significant yields (Matsuda, Shigeno, & Murakami, 2008).
Polymer Synthesis and Characterization
The compound has been used in synthesizing polymers like poly[2‐(3‐p‐bromophenyl‐3‐methylcyclobutyl)‐2‐hydroxyethylmethacrylate]. This research involved studying the thermal degradation of the polymer, identifying degradation products and mechanisms, and examining the polymer's physical properties (Demirelli & Coskun, 1999).
Oxime Derivatives and Molecular Structures
Studies have also been conducted on oxime derivatives of cyclobutane, investigating their molecular structures, crystallization properties, and interaction patterns. These studies provide insights into the molecular behavior of cyclobutane derivatives (Dinçer et al., 2005).
Photocatalysis in Organic Chemistry
3-(2-Bromophenyl)cyclobutan-1-one is involved in photocatalysis research, specifically in [2+2] enone cycloadditions using visible light. This application is significant in organic synthesis, highlighting the compound's role in light-driven chemical reactions (Ischay, Anzovino, Du, & Yoon, 2008).
Medical Research: Nonpeptidic Small Molecule Agonists
In the field of medicinal chemistry, cyclobutane derivatives, including 3-(2-Bromophenyl)cyclobutan-1-one, have been explored as nonpeptidic agonists of the glucagon-like peptide-1 (GLP-1) receptor. This research has implications for therapeutic applications (Liu et al., 2012).
Photocycloaddition in Biochemistry
The compound has been used in photocycloaddition studies, such as the reaction of 5-bromouracil with uracil in dinucleotide model compounds. This type of research is significant in understanding DNA interactions and damage mechanisms (Skalski, Rapp, Suchowiak, & Golankiewicz, 2002).
Applications in Organic Synthesis
The compound's versatility is also demonstrated in its use in various organic syntheses, such as the synthesis of cyclobutane derivatives and the exploration of their reactivity and structural properties. This includes investigations into novel synthetic routes and reaction mechanisms (Yao, Yu-ren, & Jia-jia, 2005).
Safety and Hazards
The safety data sheet for a similar compound, “3-Phenyl-cyclobutan-1-one”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It’s also advised to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Compounds of similar structure are known to undergo reactions at the benzylic position . The benzylic position is a carbon atom next to a benzene ring, which is a key structural component of 3-(2-Bromophenyl)cyclobutan-1-one.
Mode of Action
The mode of action of 3-(2-Bromophenyl)cyclobutan-1-one involves its interaction with the benzylic position. This interaction can involve free radical bromination, nucleophilic substitution, or oxidation . The bromine atom in 3-(2-Bromophenyl)cyclobutan-1-one can participate in these reactions, leading to changes in the compound’s structure and properties.
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it could potentially influence pathways involving aromatic compounds .
Result of Action
The compound’s ability to undergo reactions at the benzylic position could potentially lead to changes in cellular structures or functions .
特性
IUPAC Name |
3-(2-bromophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFDEJVKRZVLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695286 | |
| Record name | 3-(2-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918299-24-8 | |
| Record name | 3-(2-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



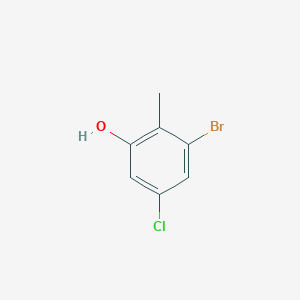





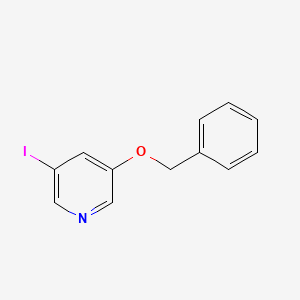


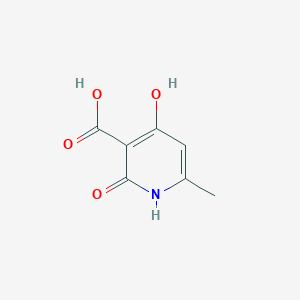


![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)
